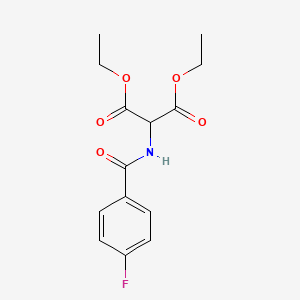

Diethyl 2-(4-fluorobenzamido)malonate

Description

Diethyl 2-(4-fluorobenzamido)malonate is a malonate ester derivative featuring a 4-fluorobenzamido substituent at the central carbon of the malonate backbone. Malonate esters are versatile intermediates in organic synthesis, enabling access to heterocycles, pharmaceuticals, and coordination compounds . The 4-fluorobenzamido group likely enhances electrophilicity at the malonate core and may confer metabolic stability or bioactivity, as seen in fluorinated pharmaceuticals .

Properties

Molecular Formula |

C14H16FNO5 |

|---|---|

Molecular Weight |

297.28 g/mol |

IUPAC Name |

diethyl 2-[(4-fluorobenzoyl)amino]propanedioate |

InChI |

InChI=1S/C14H16FNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17) |

InChI Key |

LQDJGPTUSMDFBA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Diversity and Reactivity

The substituent at the malonate core significantly influences reactivity and applications. Key analogs include:

Key Findings :

- Electron-Withdrawing Groups (EWGs) : Fluorine and nitro groups enhance electrophilicity, facilitating nucleophilic attacks or cycloadditions. For example, the perfluorophenyl group in stabilizes intermediates but complicates hydrolysis.

- Bulkier Substituents : Groups like benzyloxypropyl () or benzylidene () may sterically hinder reactions, directing selectivity in asymmetric synthesis.

Physical and Spectroscopic Properties

- Melting Points : Analogs with aromatic substituents (e.g., ) exhibit higher melting points (172–179°C) compared to aliphatic variants.

- Spectroscopic Data: ¹H-NMR: Aromatic protons in fluorophenyl derivatives (δ 7.2–8.1 ppm) and imine protons (δ 8.3–8.5 ppm) are diagnostic . IR: Stretching frequencies for carbonyl (1700–1750 cm⁻¹) and amide (1650–1680 cm⁻¹) groups confirm structural motifs .

Environmental and Toxicity Profiles

Diethyl malonate itself is classified as low hazard by the U.S. EPA, with low concern for human health and environmental toxicity . However, fluorinated derivatives may exhibit altered persistence or bioaccumulation, though data gaps exist for specific analogs like Diethyl 2-(4-fluorobenzamido)malonate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.